molecular formula C15H24O3 B14438880 Uvidin A CAS No. 74636-06-9

Uvidin A

Cat. No.: B14438880
CAS No.: 74636-06-9
M. Wt: 252.35 g/mol
InChI Key: AHPUPUJYVYUVKA-BRIGZHOFSA-N
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Description

Uvidin A is a drimane sesquiterpene, a class of naturally occurring terpenoids characterized by a bicyclic carbon skeleton. Its molecular formula is C₁₅H₂₄O₃, with a molecular weight of 252.3493 g/mol . It is primarily isolated from fungal sources, such as Lactarius species, and has garnered interest due to its role as a synthetic precursor in the preparation of bioactive molecules, including (-)-cinnamodial . While its pharmacological profile remains less documented compared to analogs, its structural complexity and synthetic utility underscore its significance in organic chemistry and drug discovery.

Properties

CAS No.

74636-06-9

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(1aR,2aS,6aR,7S,7aR)-7-(hydroxymethyl)-3,3,6a,7a-tetramethyl-1a,2a,4,5,6,7-hexahydronaphtho[2,3-b]oxiren-2-one

InChI

InChI=1S/C15H24O3/c1-13(2)6-5-7-14(3)9(8-16)15(4)12(18-15)10(17)11(13)14/h9,11-12,16H,5-8H2,1-4H3/t9-,11+,12+,14-,15-/m1/s1

InChI Key

AHPUPUJYVYUVKA-BRIGZHOFSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1C(=O)[C@H]3[C@@]([C@@H]2CO)(O3)C)(C)C

Canonical SMILES

CC1(CCCC2(C1C(=O)C3C(C2CO)(O3)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Uvidin A vs. Uvidin C

Structural Similarities and Differences

  • This compound : C₁₅H₂₄O₃ (MW: 252.35 g/mol), featuring a drimane backbone with three oxygen-containing functional groups (e.g., hydroxyl, ketone, or epoxide groups) .
  • Uvidin C : C₁₅H₂₆O₃ (MW: 254.36 g/mol), differing by two additional hydrogen atoms, likely due to a saturated bond or distinct substitution pattern .

Bioactivity

  • Uvidin C : Exhibits marked bioactivity in antimicrobial and anti-inflammatory assays, attributed to its electrophilic functional groups that interact with cellular targets .
  • This compound: Limited bioactivity data exist, but its synthetic derivatives (e.g., cinnamodial) demonstrate insecticidal and antifungal properties .

This compound vs. Other Drimane Sesquiterpenes

Uvidin D and Uvidin E

  • These analogs share the drimane core but vary in oxygenation patterns and side-chain modifications. For instance, Uvidin E may possess an additional epoxide ring, enhancing its reactivity in nucleophilic environments .

Petunidin and Malvidin Derivatives

  • However, their applications diverge, with anthocyanins being used primarily as antioxidants, whereas this compound is leveraged for synthetic chemistry .

Comparative Data Table

Compound Formula Molecular Weight (g/mol) Source Key Structural Features Key Applications
This compound C₁₅H₂₄O₃ 252.35 Lactarius fungi Drimane backbone, three oxygen groups Synthetic precursor
Uvidin C C₁₅H₂₆O₃ 254.36 Lactarius uvidus Saturated bond, hydroxyl/epoxide Antimicrobial agents
Uvidin D Not specified ~256–258 (estimated) Fungal extracts Additional methyl or hydroxyl group Under investigation
Cinnamodial C₁₅H₂₂O₃ 250.33 Synthetic derivative Aldehyde group, conjugated diene Insecticidal agents

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